molecular formula C18H20ClN3O2 B269053 N-butyl-4-{[(4-chloroanilino)carbonyl]amino}benzamide

N-butyl-4-{[(4-chloroanilino)carbonyl]amino}benzamide

Cat. No. B269053
M. Wt: 345.8 g/mol
InChI Key: OXQCMGSNVYSAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-{[(4-chloroanilino)carbonyl]amino}benzamide, commonly known as BCAA, is a chemical compound that has gained significant attention in scientific research. BCAA is a synthetic compound that has been developed for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of BCAA is not fully understood. However, it is believed that BCAA exerts its effects by modulating various signaling pathways, such as the PI3K/Akt and MAPK pathways. BCAA has also been shown to interact with various proteins, such as Bcl-2 and NF-κB, which play important roles in cell survival and apoptosis.
Biochemical and Physiological Effects:
BCAA has been shown to have various biochemical and physiological effects. In cancer research, BCAA has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and enhance the immune response. In inflammation research, BCAA has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and enhance the production of anti-inflammatory cytokines. In neurodegenerative disease research, BCAA has been shown to protect neurons from oxidative stress and apoptosis, enhance synaptic plasticity, and improve cognitive function.

Advantages and Limitations for Lab Experiments

BCAA has several advantages as a research tool. It is a synthetic compound that can be easily synthesized and purified. It is also stable and has a long shelf life. However, BCAA also has several limitations. It is a relatively new compound, and its mechanism of action is not fully understood. It is also expensive, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for BCAA research. In cancer research, BCAA could be further studied for its potential use in combination therapy with other chemotherapeutic agents. In inflammation research, BCAA could be further studied for its potential use in the treatment of chronic inflammatory diseases. In neurodegenerative disease research, BCAA could be further studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to elucidate the mechanism of action of BCAA and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of BCAA involves the reaction of 4-chloroaniline with N-butyl-4-aminobenzamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then treated with an acylating agent, such as acetic anhydride, to form BCAA. The purity and yield of BCAA can be improved by recrystallization and chromatographic purification.

Scientific Research Applications

BCAA has been studied extensively for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, BCAA has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, BCAA has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB). In neurodegenerative disease research, BCAA has been shown to protect neurons from oxidative stress and apoptosis.

properties

Product Name

N-butyl-4-{[(4-chloroanilino)carbonyl]amino}benzamide

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

N-butyl-4-[(4-chlorophenyl)carbamoylamino]benzamide

InChI

InChI=1S/C18H20ClN3O2/c1-2-3-12-20-17(23)13-4-8-15(9-5-13)21-18(24)22-16-10-6-14(19)7-11-16/h4-11H,2-3,12H2,1H3,(H,20,23)(H2,21,22,24)

InChI Key

OXQCMGSNVYSAQX-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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